molecular formula C14H24N2S B1438524 [3-(3-Methylpiperidin-1-yl)propyl](2-thienylmethyl)amine CAS No. 1173265-34-3

[3-(3-Methylpiperidin-1-yl)propyl](2-thienylmethyl)amine

Cat. No.: B1438524
CAS No.: 1173265-34-3
M. Wt: 252.42 g/mol
InChI Key: BGTXITFOQAWWOI-UHFFFAOYSA-N
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Description

3-(3-Methylpiperidin-1-yl)propylamine is a chemical compound with the molecular formula C14H24N2S It is characterized by the presence of a piperidine ring substituted with a methyl group and a propyl chain linked to a thienylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpiperidin-1-yl)propylamine typically involves the reaction of 3-methylpiperidine with a suitable propylating agent, followed by the introduction of the thienylmethylamine group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpiperidin-1-yl)propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylmethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted thienylmethyl derivatives.

Scientific Research Applications

3-(3-Methylpiperidin-1-yl)propylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperidin-1-yl)propylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylpiperidin-1-yl)propylamine
  • 3-(3-Methylpiperidin-1-yl)propylamine

Uniqueness

3-(3-Methylpiperidin-1-yl)propylamine is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(3-methylpiperidin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2S/c1-13-5-2-8-16(12-13)9-4-7-15-11-14-6-3-10-17-14/h3,6,10,13,15H,2,4-5,7-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTXITFOQAWWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(3-Methylpiperidin-1-yl)propyl](2-thienylmethyl)amine
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[3-(3-Methylpiperidin-1-yl)propyl](2-thienylmethyl)amine
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[3-(3-Methylpiperidin-1-yl)propyl](2-thienylmethyl)amine
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[3-(3-Methylpiperidin-1-yl)propyl](2-thienylmethyl)amine
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[3-(3-Methylpiperidin-1-yl)propyl](2-thienylmethyl)amine
Reactant of Route 6
[3-(3-Methylpiperidin-1-yl)propyl](2-thienylmethyl)amine

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